Sarafotoxin S6b

Description

BenchChem offers high-quality Sarafotoxin S6b suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sarafotoxin S6b including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

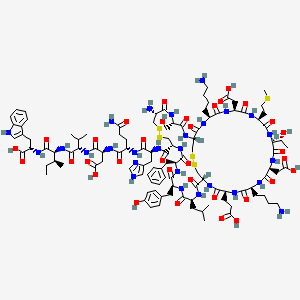

Molecular Formula |

C110H159N27O34S5 |

|---|---|

Molecular Weight |

2563.9 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,22-bis(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-28-(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C110H159N27O34S5/c1-9-55(6)88(108(168)130-77(110(170)171)40-59-45-116-64-22-14-13-21-62(59)64)136-107(167)87(54(4)5)135-102(162)76(44-86(148)149)128-93(153)67(29-31-82(114)141)121-99(159)73(41-60-46-115-52-117-60)126-106(166)81-49-174-173-48-63(113)90(150)131-78(47-138)103(163)134-79-50-175-176-51-80(105(165)123-70(37-53(2)3)96(156)124-72(39-58-25-27-61(140)28-26-58)97(157)125-71(98(158)133-81)38-57-19-11-10-12-20-57)132-94(154)68(30-32-83(142)143)120-91(151)65(23-15-17-34-111)118-101(161)75(43-85(146)147)129-109(169)89(56(7)139)137-95(155)69(33-36-172-8)122-100(160)74(42-84(144)145)127-92(152)66(119-104(79)164)24-16-18-35-112/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,116,138-140H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H2,114,141)(H,115,117)(H,118,161)(H,119,164)(H,120,151)(H,121,159)(H,122,160)(H,123,165)(H,124,156)(H,125,157)(H,126,166)(H,127,152)(H,128,153)(H,129,169)(H,130,168)(H,131,150)(H,132,154)(H,133,158)(H,134,163)(H,135,162)(H,136,167)(H,137,155)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 |

InChI Key |

ZHRYDGYRZIWZPS-RAALVGGVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CCCCN)CC(=O)O)CCSC)[C@@H](C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Endothelin Receptor Binding Affinity and Kinetics of Sarafotoxin S6b

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6b (SRTX-S6b), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, is a crucial tool in cardiovascular research due to its structural and functional homology to the endothelin (ET) peptide family. As a non-selective agonist for endothelin receptors, primarily the ETA and ETB subtypes, SRTX-S6b plays a significant role in elucidating the physiological and pathological functions of the endothelin system. This technical guide provides a comprehensive overview of the binding affinity and kinetics of Sarafotoxin S6b with endothelin receptors, details the experimental protocols for these measurements, and illustrates the associated signaling pathways.

Sarafotoxin S6b Endothelin Receptor Binding Affinity

The binding affinity of Sarafotoxin S6b to endothelin receptors is a critical determinant of its biological activity. This affinity is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

Sarafotoxin S6b exhibits high affinity for both ETA and ETB receptors, although its affinity can vary depending on the tissue and species. In rat tissues, while Sarafotoxin S6b binds to the same sites as endothelin-1 (ET-1), it has been shown to be 5- to 100-fold weaker in displacing radiolabeled ET-1.[1]

Table 1: Sarafotoxin S6b Binding Affinity for Endothelin Receptors

| Receptor Subtype | Tissue/Cell Line | Species | Affinity Metric | Value (nM) | Reference |

| ETA | Coronary Artery | Human | Ki | 0.27 | [2] |

| ETA | Saphenous Vein | Human | Ki | 0.55 | [2] |

| ETA | Rat | Rat | pKi | 9.62 - 10.06 | [3] |

| ETB | Rat | Rat | pKi | 10.89 - 10.92 | [3] |

Sarafotoxin S6b Endothelin Receptor Binding Kinetics

The kinetics of Sarafotoxin S6b binding to endothelin receptors describe the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. These parameters provide a dynamic understanding of the interaction beyond the equilibrium state described by affinity constants.

Studies have revealed significant differences in the binding kinetics of Sarafotoxin S6b compared to endothelin-1. While the binding of [125I]-ET-1 to ETA receptors is practically irreversible, the binding of [125I]-Sarafotoxin S6b is reversible.[4] A key kinetic parameter that has been determined is the dissociation half-life (t0.5diss) of Sarafotoxin S6b from the ETA receptor, which is approximately 100 minutes.[4][5]

Table 2: Sarafotoxin S6b Kinetic Parameters for Endothelin Receptors

| Receptor Subtype | Tissue/Cell Line | Species | Kinetic Parameter | Value | Reference |

| ETA | Rat Renal Artery | Rat | Dissociation Half-life (t0.5diss) | 100 min | [4][5] |

Experimental Protocols

The characterization of Sarafotoxin S6b binding affinity and kinetics predominantly relies on radioligand binding assays. These assays utilize radiolabeled Sarafotoxin S6b (e.g., [125I]-SRTX-S6b) to quantify its interaction with endothelin receptors in various preparations, such as tissue homogenates or cultured cells.

Protocol 1: Competition Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled Sarafotoxin S6b by measuring its ability to compete with a radiolabeled ligand for binding to endothelin receptors.

Materials:

-

Receptor Source: Membrane preparations from tissues or cells expressing endothelin receptors.

-

Radioligand: [125I]-Endothelin-1.

-

Unlabeled Ligand: Sarafotoxin S6b.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [125I]-ET-1, and varying concentrations of unlabeled Sarafotoxin S6b.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled Sarafotoxin S6b. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Protocol 2: Kinetic Radioligand Binding Assay (Dissociation)

This protocol is used to determine the dissociation rate (koff) of Sarafotoxin S6b from endothelin receptors.

Materials:

-

Same as for the competition binding assay, but using [125I]-Sarafotoxin S6b as the radioligand.

-

A high concentration of unlabeled endothelin-1 or Sarafotoxin S6b.

Procedure:

-

Association: Incubate the receptor preparation with [125I]-Sarafotoxin S6b to allow for the formation of the receptor-ligand complex.

-

Initiation of Dissociation: At time zero, add a high concentration of unlabeled endothelin-1 or Sarafotoxin S6b to prevent re-association of the radioligand.

-

Time Course Measurement: At various time points, terminate the reaction and separate the bound from free radioligand by filtration.

-

Quantification: Measure the radioactivity on the filters at each time point.

-

Data Analysis: Plot the natural logarithm of the specific binding against time. The negative slope of this linear plot represents the dissociation rate constant (koff). The dissociation half-life (t0.5diss) can be calculated as ln(2)/koff.

Signaling Pathways and Visualizations

Upon binding to ETA and ETB receptors, Sarafotoxin S6b triggers a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs).

ETA Receptor Signaling: Activation of the ETA receptor, predominantly found on vascular smooth muscle cells, primarily couples to the Gq/11 family of G-proteins.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction.

Caption: ETA receptor signaling pathway initiated by Sarafotoxin S6b.

ETB Receptor Signaling: The ETB receptor is expressed on various cell types, including endothelial cells and smooth muscle cells. Its activation by Sarafotoxin S6b can lead to different downstream effects depending on the cell type. In endothelial cells, ETB receptor activation is coupled to Gi/o proteins, leading to the activation of nitric oxide synthase (eNOS) and the production of nitric oxide (NO).[7] NO then diffuses to adjacent smooth muscle cells, causing vasodilation. In smooth muscle cells, ETB receptor activation can also couple to Gq/11, leading to vasoconstriction, similar to ETA receptor signaling.

Caption: ETB receptor signaling in endothelial cells leading to vasodilation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity and kinetics of Sarafotoxin S6b using radioligand binding assays.

Caption: Workflow for determining Sarafotoxin S6b binding parameters.

Conclusion

Sarafotoxin S6b is a powerful pharmacological tool for investigating the endothelin system. Its high affinity for both ETA and ETB receptors, coupled with its distinct reversible binding kinetics at the ETA receptor, provides a unique profile for studying receptor function and signaling. The experimental protocols detailed in this guide offer a robust framework for quantifying these interactions, while the signaling pathway diagrams provide a clear visualization of the downstream consequences of receptor activation. A deeper understanding of the binding affinity and kinetics of Sarafotoxin S6b is essential for the development of novel therapeutics targeting the endothelin system for a range of cardiovascular and other diseases. Further research to fully elucidate the kinetic parameters of Sarafotoxin S6b at both endothelin receptor subtypes will undoubtedly contribute to these efforts.

References

- 1. [Comparison between endothelin binding sites and sarafotoxin S6B binding sites in rat tissues: studies by quantitative in vitro receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GPCRdb [gpcrdb.org]

- 4. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Crucial Architecture of Sarafotoxin S6b: A Technical Guide to Its Disulfide Bridges

For Researchers, Scientists, and Drug Development Professionals

Sarafotoxin S6b (SRTX-S6b), a potent cardiotoxic peptide isolated from the venom of the Israeli burrowing asp (Atractaspis engaddensis), represents a fascinating case study in structure-function relationships.[1] Belonging to the same family as endothelins, the most powerful vasoconstrictors known, its biological activity is inextricably linked to its unique three-dimensional structure, which is rigidly maintained by two critical disulfide bridges.[2][3] This technical guide provides an in-depth exploration of these covalent linkages, detailing their structural arrangement, their definitive role in biological function, and the experimental methodologies used to elucidate these characteristics.

Molecular Structure and Disulfide Connectivity

Sarafotoxin S6b is a 21-amino acid peptide.[1][4] Its primary structure contains four cysteine residues at positions 1, 3, 11, and 15, which form two intramolecular disulfide bonds.[5] The correct and biologically active connectivity for these bridges has been identified as Cys1-Cys15 and Cys3-Cys11 .[4][6] This specific arrangement creates a distinctive "double cyclic" structure, which is essential for its potent pharmacological effects.[7][8]

| Property | Value | Reference |

| Primary Sequence | Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp | [4] |

| Disulfide Bridges | Cys(1)-Cys(15), Cys(3)-Cys(11) | [4][6] |

| Molecular Formula | C105H156N28O34S5 | [4] |

| Calculated Molecular Weight | 2514.9 Da | [4] |

Functional Imperative of the Native Disulfide Linkage

The precise arrangement of the disulfide bridges is not merely a structural feature but the primary determinant of Sarafotoxin S6b's biological potency. Synthetic studies have revealed that alternative disulfide bond isomers are practically inactive. Two synthetic analogues, designated Type A (the native Cys1-15, Cys3-11 linkage) and Type B (an isomeric Cys1-11, Cys3-15 linkage), were compared to assess the importance of the correct cysteine pairing.[5]

The results were unequivocal: the native Type A conformation is essential for high-affinity binding to endothelin receptors and for inducing subsequent physiological responses.[5][7] The Type B isomer, with its altered topology, shows a dramatic reduction in activity, demonstrating that the spatial orientation of the peptide loops defined by the disulfide bridges is critical for molecular recognition by its target receptors.[7][8] The opening of any disulfide bond results in an extreme decrease in activity.[8]

The quantitative differences in the pharmacological effects between the two isomers are stark, with the native Type A being approximately 100 times more potent in producing coronary vasospasm.[5]

| Parameter | S6b Type A (Native) | S6b Type B (Isomer) | Reference |

| Coronary Vasospasm Potency | ~100x higher | Lower | [5] |

| Positive Inotropic Effect | ~100x higher | Lower | [5] |

| Lethality in Mice (i.v.) | Lethal at 5 nmoles/kg | No deaths up to 50 nmoles/kg | [5] |

| Receptor Binding Inhibition | Far more effective | Ineffective | [7] |

| Cytosolic Ca2+ Increase | Potent effect | Inactive | [7] |

| IC50 vs. 125I-Endothelin | 0.21 nM | Not reported (implied high) | [9] |

Mechanism of Action: A Structurally-Guided Interaction

Sarafotoxin S6b exerts its effects by acting as a potent agonist for endothelin receptors, specifically the ETA and ETB subtypes, which are G-protein coupled receptors.[2][10] The activation of these receptors, particularly ETA on vascular smooth muscle cells, initiates a signaling cascade that results in a rapid and sustained increase in intracellular calcium concentration ([Ca2+]i).[5][7] This calcium influx is the direct trigger for the profound vasoconstriction associated with sarafotoxin toxicity.[5] The rigid, conformationally constrained structure imparted by the Cys1-Cys15 and Cys3-Cys11 bridges is paramount for fitting into the binding pocket of these receptors.[7][10]

Experimental Protocols

Protocol for Determination of Disulfide Bridge Connectivity

The definitive assignment of disulfide bridges in proteins like Sarafotoxin S6b is most commonly achieved using a mass spectrometry-based peptide mapping strategy under non-reducing conditions.[11][12][13]

Methodology:

-

Sample Preparation: A solution of purified, native Sarafotoxin S6b is prepared in a suitable buffer (e.g., ammonium bicarbonate) to maintain its non-reduced state. A parallel control sample is fully reduced with an agent like Dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent re-oxidation.[13]

-

Enzymatic Digestion: Both the native and the reduced/alkylated samples are subjected to enzymatic digestion. A protease such as trypsin or pepsin is used to cleave the peptide into smaller fragments.[11] The choice of enzyme is critical to ensure cleavage occurs between cysteine residues, leaving the disulfide-linked fragments intact in the native sample.

-

LC-MS/MS Analysis: The resulting peptide digests are separated using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled directly to a high-resolution mass spectrometer.[13]

-

Data Analysis:

-

In the non-reduced sample, the mass spectrometer will detect peptide fragments with masses corresponding to two separate peptide chains covalently linked by a disulfide bond.

-

These unique masses will be absent in the chromatogram of the reduced and alkylated control sample. Instead, the two individual, now-separated peptide fragments (with alkylated cysteines) will be detected.

-

By identifying the linked peptides in the native digest and their corresponding unlinked versions in the control digest, the specific cysteine residues involved in the bridge can be unambiguously determined.[13]

-

MS/MS fragmentation is used to confirm the sequence of the linked peptides.

-

Protocol for Solid-Phase Synthesis of Sarafotoxin S6b

The synthesis of Sarafotoxin S6b and its analogues is performed using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[2][14][15]

Methodology:

-

Chain Assembly: The peptide is assembled on a solid support resin (e.g., Rink Amide resin). The C-terminal amino acid (Tryptophan) is first attached to the resin.

-

Deprotection/Coupling Cycles: The synthesis proceeds via sequential cycles of:

-

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain using a piperidine solution.[14]

-

Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA.[14][16] This cycle is repeated for all 21 amino acid residues.

-

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.[17]

-

Purification: The crude linear peptide is purified to high homogeneity using preparative RP-HPLC.

-

Oxidative Folding: The purified linear peptide, containing four free thiol groups, is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) and allowed to fold. Air oxidation, often facilitated by a redox buffer system, promotes the formation of the two intramolecular disulfide bridges.[18] This step is critical, as it allows the peptide to spontaneously adopt its thermodynamically most stable conformation, which for Sarafotoxin S6b is the native Type A linkage.[2]

-

Final Purification and Verification: The final folded and bridged peptide is repurified by RP-HPLC to separate it from any incorrectly folded isomers. The final product's identity and purity are confirmed by mass spectrometry.

Protocol for Functional Characterization: Receptor Binding Assay

This assay determines the affinity of Sarafotoxin S6b for its receptor by measuring its ability to compete with a radiolabeled ligand.[7][9]

Methodology:

-

Membrane Preparation: A membrane preparation rich in endothelin receptors is prepared from a suitable tissue source, such as rat cardiac ventricular tissue or cultured vascular smooth muscle cells.[7][9]

-

Competitive Binding: Constant amounts of the membrane preparation and a radiolabeled ligand (e.g., 125I-Endothelin-1) are incubated in a series of tubes.

-

Addition of Competitor: Increasing concentrations of unlabeled "cold" Sarafotoxin S6b are added to the tubes.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the membrane-bound radioactivity is separated from the free, unbound radioactivity by rapid filtration.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: A displacement curve is generated by plotting the percentage of bound radioligand against the concentration of Sarafotoxin S6b. From this curve, the IC50 value (the concentration of S6b required to inhibit 50% of the specific binding of the radioligand) is calculated, providing a quantitative measure of binding affinity.[9]

Conclusion

The structural and functional integrity of Sarafotoxin S6b is critically dependent on its two disulfide bridges. The specific Cys1-Cys15, Cys3-Cys11 connectivity is not an arbitrary feature but a mandatory structural element that locks the peptide into the precise conformation required for high-affinity interaction with endothelin receptors. Any deviation from this native architecture, such as the formation of alternative disulfide isomers, leads to a near-complete loss of biological function. This profound dependence underscores the importance of disulfide bridges as key determinants of activity in many venom peptides and provides a powerful model for structure-based drug design and toxinology research.

References

- 1. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarafotoxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sarafotoxin S6b - Elabscience® [elabscience.com]

- 5. Cardiovascular effects of two disulfide analogues of sarafotoxin S6b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sarafotoxin-6b - Echelon Biosciences [echelon-inc.com]

- 7. Interaction of synthetic sarafotoxin with rat vascular endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. chimia.ch [chimia.ch]

- 12. researchgate.net [researchgate.net]

- 13. sciex.com [sciex.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. The chimeric peptide [Lys(-2)-Arg(-1)]-sarafotoxin-S6b, composed of the endothelin pro-sequence and sarafotoxin, retains the salt-bridge staple between Arg(-1) and Asp8 previously observed in [Lys(-2)-Arg(-1)]-endothelin. Implications of this salt-bridge in the contractile activity and the oxidative folding reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarafotoxin S6b: A Comprehensive Technical Guide on its Discovery, Historical Context, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxin S6b (SRTX-S6b) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Discovered in the late 1980s, its remarkable structural and functional homology to the mammalian endothelin (ET) family of peptides immediately positioned it as a critical tool for cardiovascular research. This technical guide provides an in-depth overview of the discovery and historical context of SRTX-S6b, its biochemical properties, and its mechanism of action. Detailed experimental protocols for its isolation, purification, and characterization are provided, along with a summary of key quantitative data. Furthermore, this guide includes visualizations of the endothelin signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this fascinating and powerful toxin.

Discovery and Historical Context

The story of Sarafotoxin S6b begins with the clinical observations of envenomation by the Israeli mole viper, Atractaspis engaddensis. Bite victims exhibited severe cardiovascular symptoms, including a rapid and marked vasoconstriction of coronary vessels, atrioventricular block, and a strong positive inotropic effect on the heart.[1][2] This potent cardiotoxicity prompted a closer examination of the snake's venom.

In 1988, a group of researchers successfully isolated and sequenced three isotoxins from the venom of A. engaddensis, which they named sarafotoxins S6a1, S6b, and S6c.[3] These 21-amino acid peptides were found to be homologous to each other, with only a few amino acid substitutions.[3] What made this discovery particularly significant was the striking similarity of the sarafotoxins to a newly discovered family of mammalian peptides, the endothelins, which were identified as potent vasoconstrictors derived from the endothelium.[4] This homology suggested that the venom toxins might be exploiting a fundamental physiological pathway in mammals.

The subsequent years of research focused on elucidating the structure-activity relationship of sarafotoxins and their interaction with the endothelin system. It was quickly established that sarafotoxins, including S6b, exert their effects by binding to and activating endothelin receptors, providing a powerful pharmacological tool to probe the function of these receptors in various physiological and pathological processes.[5]

Biochemical and Pharmacological Properties

Sarafotoxin S6b is a 21-amino acid peptide with two intramolecular disulfide bonds that create a complex three-dimensional structure essential for its biological activity.[6] It is a non-selective agonist of endothelin receptors, binding to both ETA and ETB subtypes.[5]

Data Presentation

The following tables summarize key quantitative data for Sarafotoxin S6b and its interaction with the endothelin system.

Table 1: Lethal Potency of Atractaspis engaddensis Venom and Sarafotoxin S6b

| Toxin/Venom | Animal Model | Route of Administration | LD50 |

| Atractaspis engaddensis Venom | Mice | Intravenous (i.v.) | 0.06 - 0.075 µg/g body weight[1] |

Table 2: Receptor Binding Affinity of Sarafotoxin S6b

| Receptor Subtype | Tissue/Cell Line | Ligand | Ki (nM) |

| Endothelin Receptor | Coronary Artery | Sarafotoxin S6b | 0.27[7] |

| Endothelin Receptor | Saphenous Vein | Sarafotoxin S6b | 0.55[7] |

| Endothelin Receptor | Coronary Artery | Sarafotoxin S6b | 19.5[7] |

Table 3: Comparative Vasoconstrictor Potency

| Peptide | Relative Potency (vs. Endothelin-1) |

| Sarafotoxin S6b | Approximately one-third[6] |

| Endothelin-3 | Approximately one-sixtieth[6] |

Mechanism of Action: The Endothelin Signaling Pathway

Sarafotoxin S6b exerts its potent physiological effects by hijacking the mammalian endothelin signaling pathway. Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events.[8][9]

Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction.[9] ETB receptor activation can have more varied effects, including vasodilation via nitric oxide release from endothelial cells, or vasoconstriction when located on smooth muscle cells.[9]

The binding of Sarafotoxin S6b to these receptors initiates the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[10]

Caption: Sarafotoxin S6b-mediated endothelin receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Sarafotoxin S6b.

Venom Extraction and Fractionation

Objective: To obtain crude venom from Atractaspis engaddensis and perform initial fractionation to isolate peptide components.

Methodology:

-

Venom Milking:

-

Anesthetize the snake using appropriate and approved protocols.

-

Gently open the snake's mouth and place a sterile collection vial covered with parafilm over the fangs.

-

Apply gentle pressure to the venom glands to induce venom expulsion.

-

Immediately freeze the collected venom at -20°C or below.

-

-

Venom Fractionation (Size-Exclusion Chromatography):

-

Dissolve the lyophilized crude venom in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.8).

-

Centrifuge the solution to remove any insoluble material.

-

Apply the supernatant to a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer.

-

Elute the venom components with the same buffer at a constant flow rate.

-

Collect fractions and monitor the absorbance at 280 nm to detect protein elution.

-

Pool fractions corresponding to the low molecular weight peptide range where sarafotoxins are expected to elute.

-

Caption: Workflow for venom extraction and initial fractionation.

Purification of Sarafotoxin S6b by HPLC

Objective: To purify Sarafotoxin S6b to homogeneity from the pooled low molecular weight fractions.

Methodology:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Lyophilize the pooled fractions from the size-exclusion chromatography.

-

Dissolve the sample in a minimal volume of mobile phase A (e.g., 0.1% trifluoroacetic acid (TFA) in water).

-

Inject the sample onto a C8 or C18 reversed-phase HPLC column.

-

Elute the peptides using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) at a flow rate of approximately 1 mL/min. A typical gradient might be 0-60% B over 60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the individual peaks corresponding to the different sarafotoxin isoforms.

-

Re-chromatograph the peak corresponding to Sarafotoxin S6b under the same or slightly modified conditions to ensure purity.

-

Confirm the identity and purity of the final product by mass spectrometry and amino acid analysis.

-

Receptor Binding Assay

Objective: To determine the binding affinity of Sarafotoxin S6b to endothelin receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cardiac tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a microtiter plate, combine the membrane preparation, a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1), and varying concentrations of unlabeled Sarafotoxin S6b.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of S6b that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).[11]

-

In Vivo Vasoconstriction Assay

Objective: To measure the effect of Sarafotoxin S6b on blood pressure in an animal model.

Methodology:

-

Animal Preparation:

-

Anesthetize a rat according to approved institutional protocols.

-

Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous drug administration.

-

Allow the animal to recover from surgery before the experiment.

-

-

Blood Pressure Measurement:

-

Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously monitor mean arterial pressure (MAP).

-

After a stable baseline blood pressure is established, administer a bolus injection of Sarafotoxin S6b intravenously.

-

Record the changes in MAP over time.

-

Different doses of Sarafotoxin S6b can be administered to generate a dose-response curve.

-

Caption: Workflow for in vivo vasoconstriction assay.

LD50 Determination

Objective: To determine the median lethal dose (LD50) of Sarafotoxin S6b in mice.

Methodology:

-

Animal Groups:

-

Use a sufficient number of mice, divided into several groups.

-

Each group will receive a different dose of Sarafotoxin S6b.

-

-

Dose Administration:

-

Dissolve the purified Sarafotoxin S6b in sterile saline.

-

Administer the toxin via intravenous injection into the tail vein of the mice.

-

-

Observation:

-

Observe the animals for a set period (e.g., 24 or 48 hours) and record the number of mortalities in each dose group.

-

-

Calculation:

-

Use a statistical method, such as the probit analysis or the Reed-Muench method, to calculate the LD50 value, which is the dose that is lethal to 50% of the animals.

-

Conclusion

Sarafotoxin S6b, a potent cardiotoxic peptide from the venom of Atractaspis engaddensis, has played a pivotal role in advancing our understanding of the endothelin system. Its discovery, driven by the severe clinical manifestations of envenomation, unveiled a fascinating example of convergent evolution between a snake venom toxin and a mammalian signaling molecule. The detailed experimental protocols provided in this guide offer a framework for researchers to isolate, characterize, and study the biological effects of this powerful toxin. As a highly specific and potent agonist of endothelin receptors, Sarafotoxin S6b continues to be an invaluable tool in cardiovascular research and drug development, aiding in the exploration of new therapeutic targets for a range of cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 10. researchgate.net [researchgate.net]

- 11. Specific high-affinity binding sites for 125I-labelled porcine endothelin in rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Evolution of Venom and Vasoregulation: A Technical Guide to the Homology of Sarafotoxin S6b, Endothelin-1, and Endothelin-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the remarkable homology between the snake venom peptide, Sarafotoxin S6b (SRTX-S6b), and the endogenous mammalian vasoconstrictors, Endothelin-1 (ET-1) and Endothelin-3 (ET-3). This document details their structural similarities, comparative binding affinities for endothelin receptors, shared signaling pathways, and the experimental methodologies used to elucidate these relationships.

Structural and Functional Homology

Sarafotoxin S6b, isolated from the venom of the burrowing asp Atractaspis engaddensis, and the endothelin peptide family represent a striking example of convergent evolution. Both are potent 21-amino acid vasoconstrictor peptides characterized by two intramolecular disulfide bonds, which create a conserved C-terminal cyclic structure essential for their biological activity. The disulfide bridge pattern of SRTX-S6b is identical to that of ET-1.

The amino acid sequence alignment reveals significant homology, particularly in the C-terminal half of the peptides, which is critical for receptor binding. The N-terminal region exhibits greater variability, which is thought to contribute to the differences in receptor subtype selectivity and potency.

Table 1: Amino Acid Sequence Alignment of Sarafotoxin S6b, Endothelin-1, and Endothelin-3

| Peptide | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 |

| Sarafotoxin S6b | C | S | C | K | D | M | T | D | K | E | C | L | Y | F | C | H | Q | D | V | I | W |

| Endothelin-1 | C | S | C | S | S | L | M | D | K | E | C | V | Y | F | C | H | L | D | I | I | W |

| Endothelin-3 | C | T | C | F | T | Y | K | D | K | E | C | V | Y | Y | C | H | L | D | I | I | W |

Note: Conserved residues are highlighted in bold. Disulfide bridges are formed between Cys1-Cys15 and Cys3-Cys11.

Functionally, both sarafotoxins and endothelins exert their potent vasoconstrictor effects by binding to and activating two subtypes of G-protein coupled receptors: the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor.

Quantitative Comparison of Receptor Binding and Functional Potency

The affinity of SRTX-S6b, ET-1, and ET-3 for ETA and ETB receptors, as well as their functional potency in inducing physiological responses, have been quantified in various studies. The following tables summarize key quantitative data.

Table 2: Comparative Binding Affinities (Ki / IC50) of Sarafotoxin S6b, Endothelin-1, and Endothelin-3 for Endothelin Receptors

| Ligand | Receptor Subtype | Ki / IC50 (nM) | Tissue/Cell Type | Reference |

| Sarafotoxin S6b | ETA / ETB (non-selective) | 0.27 (Ki) | Human Coronary Artery | [1] |

| 0.55 (Ki) | Human Saphenous Vein | [1] | ||

| 19.5 (Ki) | Human Coronary Artery | [1] | ||

| Endothelin-1 | ETA / ETB (non-selective) | 0.08 (Ki) | Rat Cardiac Membranes | [2] |

| 0.20 (KD) | Rat Cardiac Membranes | [2] | ||

| Endothelin-3 | ETB > ETA | Low affinity for ETA | Various | [3] |

| High affinity for ETB | Various | [3] | ||

| SRTX vs. ET-1 | Endothelin Receptors | 5-100 fold weaker than ET-1 | Rat Tissues | Sarafotoxin S6B was reported to be 5-100 fold weaker than ET-1 in displacing 125I-ET-1.[4] |

Table 3: Comparative Functional Potency (EC50) for Vasoconstriction

| Agonist | EC50 (M) | Tissue | Reference |

| Sarafotoxin S6b | 5.5 x 10-9 | Goat Isolated Cerebral Artery | [5] |

| Endothelin-1 | 4.9 x 10-10 | Goat Isolated Cerebral Artery | [5] |

| Relative Potency | SRTX-S6b is ~1/3 as potent as ET-1 | Various | The vasoconstricting activity of sarafotoxin S6b was about one-third that of ET-1.[6] |

| ET-3 is ~1/60 as potent as ET-1 | Various | The vasoconstricting activities of ET-3 was about one-60th that of ET-1.[6] | |

| ET-1 and StxS6b are equipotent | Rat Isolated Renal Artery | In rat isolated renal artery, ET-1 and StxS6b were equipotent and 30 times more potent than ET-3.[7][8] |

Signaling Pathways

Upon binding of SRTX-S6b, ET-1, or ET-3 to ETA or ETB receptors, a conformational change in the receptor activates intracellular heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade.

Caption: Sarafotoxin/Endothelin Gq Signaling Pathway.

Experimental Protocols

The characterization of the homology between SRTX-S6b and endothelins relies on several key experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki, KD) and density (Bmax) of ligands to their receptors.

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing endothelin receptors are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.

-

Assay Setup: In assay tubes, a fixed concentration of a radiolabeled ligand (e.g., 125I-ET-1) is added to the membrane preparation.

-

Competition: Increasing concentrations of the unlabeled competitor ligand (SRTX-S6b, ET-1, or ET-3) are added to the tubes. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound ligand to pass through. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Mobilization

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration ([Ca2+]i), a key event in the signaling cascade.

Detailed Methodology:

-

Cell Culture: Cells endogenously expressing or transfected with ETA or ETB receptors are cultured on glass coverslips or in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.

-

Washing: After incubation with the dye, the cells are washed with a physiological salt solution to remove any extracellular dye.

-

Baseline Measurement: The fluorescence of the dye is measured before the addition of the agonist to establish a baseline [Ca2+]i. For ratiometric dyes like Fura-2, fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~510 nm.

-

Agonist Stimulation: The agonist (SRTX-S6b, ET-1, or ET-3) is added to the cells, and the change in fluorescence is recorded over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration. The magnitude and kinetics of the calcium response are analyzed to determine the potency (EC50) and efficacy of the agonist.

In Vitro Vascular Contraction Assay (Organ Bath)

This assay directly measures the physiological response of vasoconstriction in isolated blood vessels.

Detailed Methodology:

-

Tissue Preparation: A blood vessel (e.g., rat aorta, coronary artery) is carefully dissected and cut into rings. The rings are then mounted in an organ bath chamber filled with a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a known vasoconstrictor, such as potassium chloride (KCl).

-

Cumulative Concentration-Response Curve: After washing and returning to baseline, cumulative concentrations of the agonist (SRTX-S6b, ET-1, or ET-3) are added to the organ bath. The resulting contraction is measured isometrically using a force transducer.

-

Data Analysis: The contractile responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the maximal contraction (Emax) are determined.

Conclusion

The profound homology between Sarafotoxin S6b and the endothelin peptides, ET-1 and ET-3, provides a compelling model for understanding the structure-function relationships of vasoactive peptides and their receptors. For drug development professionals, this homology offers a natural template for the design of novel agonists and antagonists targeting the endothelin system, with potential therapeutic applications in cardiovascular diseases. The experimental protocols detailed herein represent the foundational techniques for the continued investigation and exploitation of these fascinating molecules.

References

- 1. In vitro autoradiographic endothelin-1 binding sites and sarafotoxin S6B binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of [125I]endothelin-1 binding sites in rat cardiac membrane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidetomalariapharmacology.org [guidetomalariapharmacology.org]

- 4. [Comparison between endothelin binding sites and sarafotoxin S6B binding sites in rat tissues: studies by quantitative in vitro receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the contractile effects of endothelin-1 and sarafotoxin S6b in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PMC [pmc.ncbi.nlm.nih.gov]

Sarafotoxin S6b: A Potent Tool for Elucidating G Protein-Coupled Receptor Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sarafotoxin S6b (SRTX-b) is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] Structurally homologous to the mammalian endothelin (ET) peptide family, SRTX-b exerts its biological effects through high-affinity binding to endothelin receptors (ETRs), which are members of the G protein-coupled receptor (GPCR) superfamily.[2][3] This technical guide provides a comprehensive overview of SRTX-b as a research tool for studying GPCRs, with a particular focus on the endothelin B (ETB) receptor. We present quantitative binding and functional data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Sarafotoxin S6b and its Interaction with Endothelin Receptors

SRTX-b is a 21-amino acid peptide that shares significant sequence homology with endothelins, particularly ET-1.[4] It acts as a potent agonist at both ETA and ETB receptor subtypes.[5] While ET-1 is generally more potent, SRTX-b exhibits comparable or only slightly reduced affinity and potency at ETB receptors, making it a valuable tool for studying this receptor subtype.[2][4] The activation of ETB receptors by SRTX-b initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway.[1]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki/Kd) and functional potencies (EC50/pD2) of Sarafotoxin S6b for endothelin receptors across various tissues and cell types.

| Receptor Subtype | Ligand | Tissue/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| ET Receptor | SRTX-b | Rat A10 Smooth Muscle Cells | Competition Binding ([¹²⁵I]ET-1) | Ki | 0.6 | [5] |

| ET Receptor | SRTX-b | Rat Atria & Brain | Competition Binding ([¹²⁵I]ET-1) | Ki | ~1-10 (estimated from displacement curves) | [3] |

| Receptor Subtype | Agonist | Tissue/Preparation | Assay Type | Parameter | Value | Reference |

| ETA | Sarafotoxin S6b | Rat Aorta | Vasoconstriction | pD2 | ~8.0 | [4] |

| ET Receptor | Sarafotoxin S6b | Rat Mesenteric Vasculature | Vasoconstriction | - | Potent vasoconstrictor | [6] |

Key Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity of Sarafotoxin S6b for endothelin receptors using a radiolabeled endothelin peptide.

Materials:

-

Cell membranes expressing endothelin receptors (e.g., from A10 cells)

-

[¹²⁵I]-ET-1 (Radioligand)

-

Sarafotoxin S6b (unlabeled competitor)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., Millipore MSFBN6B50)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[7]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer with or without varying concentrations of unlabeled Sarafotoxin S6b.

-

50 µL of [¹²⁵I]-ET-1 at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[7]

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the logarithm of the Sarafotoxin S6b concentration. Determine the IC50 value (the concentration of SRTX-b that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration following the activation of ETB receptors by Sarafotoxin S6b.

Materials:

-

Cells expressing ETB receptors (e.g., CHO-ETB, HEK293-ETB)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Sarafotoxin S6b

-

Fluorescence plate reader or fluorescence microscope with imaging capabilities

Procedure:

-

Cell Culture and Dye Loading:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Wash the cells with HBSS.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM at 2-5 µM) in HBSS for 30-60 minutes at 37°C.[9]

-

Wash the cells again with HBSS to remove extracellular dye.

-

-

Baseline Measurement: Measure the basal fluorescence intensity of the cells before adding the agonist.

-

Agonist Addition: Add varying concentrations of Sarafotoxin S6b to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.[9]

-

Data Analysis:

-

Calculate the change in fluorescence intensity or ratio from baseline after the addition of SRTX-b.

-

Plot the peak change in fluorescence against the logarithm of the Sarafotoxin S6b concentration to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of SRTX-b that produces 50% of the maximal response.

-

In Vitro Vasoconstriction Assay

This protocol details the measurement of the contractile response of isolated arterial rings to Sarafotoxin S6b.

Materials:

-

Isolated arterial tissue (e.g., rat aorta, porcine coronary artery)

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂

-

Sarafotoxin S6b

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

-

Test the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).

-

-

Cumulative Concentration-Response Curve:

-

After washing out the KCl and allowing the tissue to return to baseline, add Sarafotoxin S6b in a cumulative manner, increasing the concentration in a stepwise fashion once the previous concentration has reached a stable response.[12]

-

-

Data Acquisition: Record the isometric tension generated by the arterial rings.

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by the high potassium solution.

-

Plot the percentage of contraction against the logarithm of the Sarafotoxin S6b concentration to generate a dose-response curve.

-

Determine the EC50 or pD2 (-log EC50) value.

-

Visualizations

ETB Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. [Comparison between endothelin binding sites and sarafotoxin S6B binding sites in rat tissues: studies by quantitative in vitro receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive interaction between endothelin and sarafotoxin: Binding and phosphoinositides hydrolysis in rat atria and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin- and sarafotoxin-induced receptor-mediated calcium mobilization in a clonal murine osteoblast-like cell line, MC3T3-E1/B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple isolated perfused artery preparation: vasoconstrictor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. reprocell.com [reprocell.com]

The Role of Sarafotoxin S6b in Phosphoinositide Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6b (SRTX-b) is a potent vasoconstrictor peptide isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis.[1] Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-b exerts its physiological effects through high-affinity binding to endothelin receptors, primarily the ETA and ETB subtypes.[1][2] A key consequence of this interaction is the stimulation of phosphoinositide (PI) hydrolysis, a critical signaling pathway that mediates numerous cellular responses, including vasoconstriction, cell proliferation, and neurotransmission.[3][4] This technical guide provides an in-depth analysis of the role of SRTX-b in phosphoinositide hydrolysis, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Sarafotoxin S6b-Mediated Activation of Endothelin Receptors

Sarafotoxin S6b acts as a potent agonist at both ETA and ETB receptors, which are G protein-coupled receptors (GPCRs).[5] The binding of SRTX-b to these receptors initiates a conformational change that facilitates the activation of heterotrimeric G proteins, particularly those of the Gq family. Though direct activation of Gq by SRTX-b is not explicitly detailed in all literature, the subsequent activation of phospholipase C (PLC) is a well-established hallmark of Gq-coupled receptor signaling.[1]

Quantitative Analysis of Receptor Binding

The affinity of Sarafotoxin S6b for endothelin receptors has been quantified in various tissues. These binding characteristics are crucial for understanding its potency in stimulating downstream signaling events like phosphoinositide hydrolysis.

| Ligand | Preparation | IC50 (nM) | Kd (nM) | Reference |

| Sarafotoxin S6b | Rat ventricular membranes | 0.21 | - | [6] |

| Endothelin-1 | Rat ventricular membranes | 0.16 | - | [6] |

| Sarafotoxin S6b | Rat brain capillary endothelial cells | - | 27 | |

| Endothelin-1 | Rat brain capillary endothelial cells | - | 0.5 | |

| Endothelin-2 | Rat brain capillary endothelial cells | - | 0.7 | |

| Endothelin-3 | Rat brain capillary endothelial cells | - | 450 |

The Sarafotoxin S6b-Induced Phosphoinositide Signaling Pathway

The binding of Sarafotoxin S6b to endothelin receptors triggers a cascade of intracellular events culminating in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This process is central to the physiological effects of the toxin. Studies have shown that SRTX-b induces a dose-dependent accumulation of inositol phosphates in various cell types, including canine tracheal smooth muscle cells.[7]

The key steps in this signaling pathway are as follows:

-

Receptor Binding and G Protein Activation: Sarafotoxin S6b binds to ETA or ETB receptors on the cell surface. This induces a conformational change in the receptor, leading to the activation of an associated Gq protein. The Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Phospholipase C Activation: The activated Gαq subunit then binds to and activates phospholipase C-β (PLCβ).

-

PIP2 Hydrolysis: Activated PLCβ catalyzes the hydrolysis of PIP2, a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Signaling:

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a primary driver of acute cellular responses like smooth muscle contraction.

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of substrate proteins, leading to longer-term cellular effects such as cell growth and proliferation. In rat vascular smooth muscle cells, SRTX-b has been shown to be co-mitogenic with platelet-derived growth factor, although it is less potent than endothelin-1 and endothelin-2.[8]

-

Signaling Pathway Diagram

Caption: Sarafotoxin S6b signaling pathway leading to phosphoinositide hydrolysis.

Experimental Protocols

The measurement of phosphoinositide hydrolysis is a key technique for studying the functional consequences of Sarafotoxin S6b and other endothelin receptor agonists. The most common method involves radiolabeling of cellular phosphoinositides with [3H]myo-inositol, followed by stimulation with the agonist and subsequent quantification of the generated inositol phosphates.

Detailed Methodology for Phosphoinositide Hydrolysis Assay

1. Cell Culture and Labeling:

-

Cell Seeding: Plate the cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) in appropriate multi-well plates and grow to a near-confluent monolayer.

-

Labeling Medium: Prepare a labeling medium consisting of inositol-free Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and [3H]myo-inositol (typically 1-10 µCi/mL).

-

Incubation: Aspirate the standard growth medium from the cells and replace it with the labeling medium. Incubate the cells for 24-48 hours to allow for the incorporation of [3H]myo-inositol into the cellular phosphoinositide pool.

2. Agonist Stimulation:

-

Washing: After the labeling period, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove unincorporated [3H]myo-inositol.

-

Pre-incubation with Lithium Chloride (LiCl): Pre-incubate the cells with a buffer containing LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates and enhancing the signal.

-

Stimulation: Add Sarafotoxin S6b at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control (buffer without SRTX-b).

3. Extraction of Inositol Phosphates:

-

Lysis: Terminate the stimulation by aspirating the medium and adding a cold stop solution, such as 0.5 M trichloroacetic acid (TCA) or 50 mM formic acid.

-

Incubation: Incubate the plates on ice for at least 30 minutes to allow for cell lysis and extraction of the water-soluble inositol phosphates.

-

Collection: Collect the lysates from each well.

4. Separation and Quantification of Inositol Phosphates:

-

Anion Exchange Chromatography: The most common method for separating the different inositol phosphate isomers (IP1, IP2, IP3) is anion exchange chromatography.

-

Apply the neutralized lysates to anion exchange columns (e.g., Dowex AG1-X8).

-

Wash the columns with water to remove free [3H]myo-inositol.

-

Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Scintillation Counting: Add the eluates to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of inositol phosphates produced.

5. Data Analysis:

-

Plot the radioactivity (counts per minute, CPM) as a function of the Sarafotoxin S6b concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of SRTX-b that produces 50% of the maximal response.

Experimental Workflow Diagram

Caption: Experimental workflow for measuring phosphoinositide hydrolysis.

Conclusion

Sarafotoxin S6b is a powerful tool for investigating endothelin receptor signaling. Its ability to potently stimulate phosphoinositide hydrolysis through the Gq-PLC pathway makes it a valuable pharmacological agent for studying the downstream consequences of this signaling cascade in various physiological and pathological contexts. The quantitative data on its receptor binding affinity, coupled with the detailed methodologies for assessing its functional activity, provide a solid foundation for researchers and drug development professionals seeking to understand and modulate endothelin receptor-mediated signaling. Further research to determine the precise EC50 values for SRTX-b-induced phosphoinositide hydrolysis in different cell types will continue to refine our understanding of its potent biological activity.

References

- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive interaction between endothelin and sarafotoxin: Binding and phosphoinositides hydrolysis in rat atria and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Diversity of Animal Toxins Interacting With GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin- and sarafotoxin-induced phosphoinositide hydrolysis in cultured canine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The endothelin peptides ET-1, ET-2, ET-3 and sarafotoxin S6b are co-mitogenic with platelet-derived growth factor for vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Evolution of Venom and Vitality: A Technical Guide to the Sarafotoxin-Endothelin Superfamily

For Researchers, Scientists, and Drug Development Professionals

Abstract

The remarkable evolutionary convergence of sarafotoxins (SRTXs), potent venom peptides from the burrowing asp Atractaspis engaddensis, and endothelins (ETs), vital mammalian vasoactive peptides, presents a compelling case study in molecular mimicry and a rich area for pharmacological exploration. This technical guide provides an in-depth examination of the evolutionary, structural, and functional relationships between these two peptide families. We delve into their shared ancestry, conserved structural motifs, and the nuances of their interaction with endothelin receptors. This document consolidates quantitative data on receptor binding and functional potency, details key experimental protocols for their study, and visually represents their signaling pathways, offering a comprehensive resource for researchers in pharmacology, toxinology, and drug development.

Evolutionary Origins and Structural Homology

The evolutionary pathways of sarafotoxins and endothelins are deeply intertwined, originating from a common ancestral gene. Phylogenetic analyses suggest that the sarafotoxin lineage diverged before the gene duplication events that gave rise to the endothelin/endothelin-like gene family.[1][2] This shared ancestry is evident in their striking structural similarities.

Both endothelins and sarafotoxins are 21-amino acid peptides characterized by a conserved C-terminal region and two intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11), which are crucial for their three-dimensional structure and biological activity.[3][4][5] The primary differences between the peptide families and their various isoforms lie in the amino acid residues at the N-terminal region.[6] This high degree of structural homology is the basis for their shared ability to bind to and activate endothelin receptors.

Table 1: Amino Acid Sequence Alignment of Human Endothelins and Sarafotoxins

| Peptide | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 |

| Endothelin-1 (ET-1) | C | S | C | S | S | L | M | D | K | E | C | V | Y | F | C | H | L | D | I | I | W |

| Endothelin-2 (ET-2) | C | S | C | S | S | W | L | D | K | E | C | V | Y | F | C | H | L | D | I | I | W |

| Endothelin-3 (ET-3) | C | T | C | F | T | Y | K | D | K | E | C | V | Y | Y | C | H | L | D | I | I | W |

| Sarafotoxin-a (SRTX-a) | C | S | C | K | D | M | T | D | K | E | C | L | Y | F | C | H | Q | D | V | I | W |

| Sarafotoxin-b (SRTX-b) | C | S | C | K | D | M | T | D | K | E | C | L | Y | F | C | H | Q | D | I | I | W |

| Sarafotoxin-c (SRTX-c) | C | T | C | N | D | M | T | D | E | E | C | L | N | F | C | H | Q | D | V | I | W |

Note: Conserved cysteine residues are highlighted in bold.

Receptor Binding and Functional Activity

Sarafotoxins and endothelins exert their physiological effects by binding to two main subtypes of G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[6][7] The distribution and relative abundance of these receptors in different tissues dictate the physiological response to these peptides.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction and cell proliferation.[6][8]

-

ETB Receptors: Found on endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin.[6][8] ETB receptors are also present on smooth muscle cells, where their activation can also lead to vasoconstriction.[9]

The different isoforms of endothelins and sarafotoxins exhibit varying affinities and selectivities for these receptor subtypes, which translates to differences in their biological potency. Generally, ET-1 and ET-2 show high affinity for both ETA and ETB receptors, while ET-3 has a higher selectivity for the ETB receptor.[8] Sarafotoxins also display a range of receptor affinities, with SRTX-b showing high affinity for both receptor subtypes, similar to ET-1, while SRTX-c is a potent and selective agonist for the ETB receptor.[10]

Quantitative Data on Receptor Binding and Functional Potency

The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities and functional potencies of selected endothelins and sarafotoxins.

Table 2: Receptor Binding Affinities (Kd/Ki in nM)

| Ligand | Receptor Subtype | Tissue/Cell Line | Kd/Ki (nM) | Reference(s) |

| ET-1 | ETA | Rat A-10 smooth muscle cells | 0.14 | [11] |

| ETB | Human Girardi heart cells | 0.2 | [10] | |

| ET-2 | ETA | Rat A-10 smooth muscle cells | 0.16 | [11] |

| ET-3 | ETA | Rat A-10 smooth muscle cells | 16 | [11] |

| ETB | Rat left ventricle | 0.19 | [12] | |

| SRTX-b | ETA | Rat A-10 smooth muscle cells | 0.6 | [11] |

| ETA | Rat ventricular membranes | 0.21 | [13] | |

| SRTX-c | ETA | Rat atria and aorta | ~4500 | [10] |

| ETB | Rat hippocampus/cerebellum | ~0.02 | [10] | |

| ETB | Rat left ventricle | 0.06 | [12] |

Table 3: Functional Potency (EC50/IC50 in nM)

| Ligand | Assay Type | Tissue/Cell Line | EC50/IC50 (nM) | Reference(s) |

| ET-1 | Vasoconstriction | Rat renal artery | ~1 (equipotent to SRTX-b) | [14] |

| Phosphoinositide Turnover | Rat hippocampus | Potent activator | [10] | |

| SRTX-b | Vasoconstriction | Rat renal artery | ~1 (equipotent to ET-1) | [14] |

| SRTX-c | Phosphoinositide Turnover | Rat hippocampus | ~10 | [10] |

| Phosphoinositide Turnover | Rat atria | >1000 | [10] | |

| Vasoconstriction | Rat renal blood flow | 86 ng (~34 nM) | [15] |

Signaling Pathways

Upon binding to their receptors, both sarafotoxins and endothelins trigger a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq protein, which in turn activates phospholipase C (PLC).[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The subsequent increase in intracellular Ca2+ concentration is a key event that triggers various cellular responses, including vasoconstriction in smooth muscle cells.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hellobio.com [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantification of endothelin receptor mRNA by competitive RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of receptor binding and activation sites in endothelin-1 by use of site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of endothelins and sarafotoxin 6c and L-NAME on renal vasoconstriction in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sarafotoxin S6b Synthesis and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sarafotoxin S6b (SRTX-b) is a potent vasoconstrictor peptide originally isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis.[1] It is a 21-amino acid peptide with a high degree of structural homology to the mammalian endothelin (ET) family of peptides.[2] The structure of Sarafotoxin S6b is characterized by two intramolecular disulfide bonds, which are crucial for its biological activity.[1][3] As a non-selective endothelin receptor agonist, it binds to both ET-A and ET-B receptors, leading to various physiological responses, including a potent increase in intracellular calcium levels and vasoconstriction.[4][5][6] These properties make synthetic Sarafotoxin S6b a valuable tool in cardiovascular research and drug development.

This document provides detailed protocols for the chemical synthesis, purification, and characterization of Sarafotoxin S6b for research applications.

Part 1: Chemical Synthesis of Sarafotoxin S6b

The synthesis of Sarafotoxin S6b is most effectively achieved through automated solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by oxidative folding to form the native disulfide bridges.[7][8]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear 21-amino acid peptide chain.

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-Trp(Boc)-Wang resin or a similar suitable resin. The tryptophan at the C-terminus is the first amino acid.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

-

Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3-5 times).[9]

-

Amino Acid Activation: In a separate vessel, activate the next Fmoc-protected amino acid (4 equivalents) using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) and HOBt (Hydroxybenzotriazole) (4 equivalents) in the presence of N,N-Diisopropylethylamine (DIEA) (8 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 30-60 minutes. Microwave-assisted SPPS can significantly shorten this time.[9]

-

Washing: After coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-